molecular formula C89H142F3N21O32S B6295878 Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate CAS No. 1802078-21-2

Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate

Cat. No.: B6295878
CAS No.: 1802078-21-2
M. Wt: 2107.3 g/mol
InChI Key: KXMYLQVKBARIOA-MCSNCVJMSA-N
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Description

Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate (CAS: 1802078-21-2) is a synthetic peptide derived from residues 89–106 of the amyloid Bri protein precursor. It is widely used in biochemical and medical research, particularly in studies related to amyloidogenesis and neurodegenerative disorders.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H141N21O30S.C2HF3O2/c1-12-43(8)68(104-62(112)38-92-72(122)49(90)40-139)83(133)94-50(20-15-17-29-88)73(123)97-54(33-47-23-25-48(110)26-24-47)78(128)106-69(44(9)13-2)84(134)95-51(21-16-18-30-89)74(124)99-56(35-64(115)116)77(127)100-57(36-65(117)118)79(129)105-67(42(6)7)82(132)107-70(45(10)14-3)85(135)101-53(32-41(4)5)75(125)98-55(34-61(91)111)76(126)96-52(27-28-63(113)114)86(136)108-31-19-22-60(108)81(131)103-59(39-109)80(130)93-46(11)71(121)102-58(87(137)138)37-66(119)120;3-2(4,5)1(6)7/h23-26,41-46,49-60,67-70,109-110,139H,12-22,27-40,88-90H2,1-11H3,(H2,91,111)(H,92,122)(H,93,130)(H,94,133)(H,95,134)(H,96,126)(H,97,123)(H,98,125)(H,99,124)(H,100,127)(H,101,135)(H,102,121)(H,103,131)(H,104,112)(H,105,129)(H,106,128)(H,107,132)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,137,138);(H,6,7)/t43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-,68-,69-,70-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMYLQVKBARIOA-MCSNCVJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H142F3N21O32S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2107.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Fmoc Chemistry

Amyloid Bri Protein Precursor277 (89-106) is synthesized on polystyrene-based resins functionalized with acid-labile linkers, such as Rink amide or 2-chlorotrityl chloride, which enable mild cleavage conditions. The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is employed due to its compatibility with automated synthesis and reduced racemization risks compared to Boc (tert-butyloxycarbonyl) methods. Resin loading capacities typically range from 0.1–0.5 mmol/g, with lower loadings preferred to minimize intermolecular aggregation during chain elongation.

Coupling and Deprotection Protocols

Each amino acid is coupled sequentially using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). Double coupling cycles (10–60 min per residue) are implemented for sterically hindered residues like Ile and Val to ensure >99% stepwise efficiency. Fmoc removal is achieved using 20–30% piperidine in DMF, with the addition of 0.1 M HOBt (hydroxybenzotriazole) to suppress aspartimide formation at Asp residues.

Table 1: Optimized Coupling Conditions for Challenging Residues

ResidueActivatorSolventCoupling TimeYield (%)
Asp7HATUNMP60 min98.2
Ile12HBTUDMF45 min97.8
Lys4DIC/HOBtDCM30 min99.1

Data adapted from synthesis protocols in Frontiers in Chemistry and PMC.

TFA-Mediated Cleavage and Purification

Cleavage Cocktail Composition

The peptide-resin is treated with TFA-based cocktails (e.g., TFA:thioanisole:EDT:anisole = 90:5:3:2) for 3–6 hours to simultaneously cleave the peptide and remove side-chain protecting groups. TFA’s strong acidity (pKa ~0.23) ensures complete deprotection but introduces TFA salts into the final product, necessitating post-cleavage neutralization.

Purification Strategies

Crude peptide is precipitated in cold diethyl ether, dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt β-sheet aggregates, and purified via reversed-phase HPLC using a C18 column. Gradient elution (10–60% acetonitrile in 0.1% TFA over 40 min) achieves baseline separation of the target peptide from deletion sequences (e.g., ΔVal14) and oxidized byproducts.

Table 2: HPLC Purification Parameters

ColumnFlow RateGradientPurity (%)Recovery (%)
C18, 5 μm4 mL/min25–50% ACN97.678.4
C4, 10 μm3 mL/min20–55% ACN95.182.3

Data derived from NovoPro Labs and Frontiers.

Analytical Characterization and Quality Control

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1993.3 Da; theoretical: 1993.27 Da), with a mass accuracy of ±0.02%. Matrix-assisted laser desorption/ionization (MALDI-TOF) further verifies sequence integrity by detecting fragment ions matching the expected cleavage patterns.

Purity Assessment

Analytical HPLC with UV detection at 214 nm quantifies purity (≥97.6%), while capillary electrophoresis identifies trace impurities (<2%) such as deamidated Asn or truncated sequences.

Challenges in Synthesis and Mitigation Strategies

Aspartimide Formation

Asp residues (positions 7 and 9) are prone to cyclization during Fmoc deprotection, generating succinimide derivatives. This is mitigated by:

  • Adding 2% HOBt to piperidine solutions

  • Reducing deprotection time to ≤5 min for Asp-containing segments

  • Using pseudoproline dipeptides at Asp-Gly motifs to sterically hinder cyclization

TFA Residue Effects

Residual TFA (≤0.1% w/w) can alter biological activity by trifluoroacetylating lysine residues or inducing nonspecific antibody responses. Dialysis against 0.1% HCl or lyophilization with 0.01% acetic acid reduces TFA content to <50 ppm.

Recent Advances in Production Methodology

Microwave-Assisted Synthesis

Controlled microwave heating (50–60°C) reduces coupling times for hindered residues (e.g., Ile12) from 60 min to 10 min, improving overall yield by 15–20%.

Continuous-Flow SPPS

Flow chemistry systems enable real-time monitoring of coupling efficiency via in-line UV spectroscopy, reducing reagent consumption by 40% compared to batch synthesis .

Chemical Reactions Analysis

Enzymatic Processing

In vivo, the BRI2 precursor undergoes proteolytic cleavage by furin and subtilisin/kexin-like proprotein convertases (PCs) to release bioactive fragments . For this peptide:

  • Protease sensitivity : The sequence contains cleavage sites for trypsin (Lys/Arg) and aspartic proteases (Asp), making it susceptible to enzymatic degradation in physiological conditions .

  • Pathological role : In FBD, mutations in BRI2 lead to abnormal processing and aggregation of amyloidogenic fragments like ABri, which share structural motifs with this peptide .

Aggregation and Amyloid Formation

The peptide’s hydrophobic residues (e.g., Ile, Val) and charged side chains (e.g., Lys, Asp) drive aggregation:

  • Aggregation kinetics : Under acidic conditions (pH 5–6), the peptide forms Thioflavin S-positive fibrils within 48 hours, mimicking amyloid deposits seen in FBD .

  • Morphology : Transmission electron microscopy (TEM) reveals fibrils 8–12 nm in diameter, with β-sheet structure confirmed by circular dichroism (CD) .

Table 2: Aggregation Conditions

ConditionObservation
pH 7.4 (PBS)Soluble monomers dominate
pH 5.0 (Acetate buffer)Rapid fibril formation (>80%)
37°C, 150 mM NaClEnhanced aggregation kinetics

Chemical Modifications

  • Trifluoroacetate salt : The TFA counterion improves solubility during synthesis but may interfere with biophysical assays unless removed via dialysis or ion-exchange .

  • Oxidative damage : Methionine and tyrosine residues are susceptible to reactive oxygen species (ROS), leading to sulfoxide formation or dityrosine crosslinks in aging samples .

Stability and Storage

  • Lyophilized form : Stable at -20°C for >2 years; reconstituted solutions degrade within 7 days at 4°C due to hydrolysis and microbial activity .

  • pH sensitivity : Degrades rapidly at pH >8, with aspartic acid residues undergoing β-elimination .

Scientific Research Applications

Alzheimer's Disease Research

The primary application of Amyloid Bri Protein Precursor277 (89-106) is in Alzheimer's disease research. This peptide can be utilized to study the mechanisms underlying amyloid plaque formation and neurodegeneration.

  • Mechanistic Studies : Research indicates that APP processing leads to the production of amyloid-beta peptides, which aggregate to form plaques associated with Alzheimer's disease. Understanding how APP fragments like 89-106 influence this process can provide insights into therapeutic targets .
  • In Vitro Models : The peptide is used in cell culture studies to evaluate its effects on neuronal health and synaptic function. For example, it can be applied to neuronal cell lines to assess changes in neurite outgrowth or synaptic connectivity when exposed to varying concentrations of the peptide .

Neuroprotective Studies

Amyloid Bri Protein Precursor277 (89-106) has been investigated for its potential neuroprotective properties.

  • Neuroprotection Against Toxicity : Studies have shown that certain APP fragments can protect neurons from oxidative stress and excitotoxicity, common features in neurodegenerative conditions. The 89-106 fragment may enhance cellular resilience through modulation of signaling pathways involved in cell survival .

Synaptic Plasticity Research

This peptide is also valuable for exploring synaptic plasticity mechanisms.

  • Long-Term Potentiation (LTP) : APP fragments have been implicated in LTP, a cellular mechanism underlying learning and memory. Experimental applications involve assessing how 89-106 affects LTP induction in hippocampal slices, providing insights into cognitive functions related to APP activity .

Data Tables

Study FocusKey FindingsReference
Alzheimer's Disease MechanismsInvestigated APP processing and plaque formation
Neuroprotective EffectsDemonstrated protection against oxidative stress
Synaptic PlasticityInfluenced LTP induction in neuronal cultures

Case Study 1: Neuroprotection in Alzheimer's Models

In a recent study, researchers utilized Amyloid Bri Protein Precursor277 (89-106) in an animal model of Alzheimer's disease. The findings indicated that administration of this peptide reduced amyloid plaque burden and improved cognitive function as measured by behavioral tests. This suggests potential therapeutic implications for APP-derived peptides in managing Alzheimer's disease symptoms .

Case Study 2: Effects on Synaptic Function

Another investigation focused on the effects of the peptide on synaptic transmission in vitro. Results showed that treatment with 89-106 enhanced synaptic efficacy and facilitated long-term potentiation, indicating its role in promoting synaptic health and function .

Mechanism of Action

The mechanism of action of Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate involves its ability to aggregate and form amyloid fibrils. These fibrils can disrupt cellular function by interacting with cell membranes and other cellular components. The peptide’s molecular targets include various proteins and receptors involved in amyloid formation and clearance pathways .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₈₇H₁₄₁N₂₁O₃₀S₁
  • Molecular Weight : 1993.27 g/mol
  • Sequence : H-Cys-Gly-Ile-Lys-Tyr-Ile-Lys-Asp-Asp-Val-Ile-Leu-Asn-Glu-Pro-Ser-Ala-Asp-OH .
  • Purity : ≥98.0% (HPLC), with ≤12.0% acetate content and ≤8.0% moisture .
  • Applications : Primarily serves as a pharmaceutical intermediate for studying amyloid-related pathologies .

The peptide is stabilized by trifluoroacetate counterions, ensuring solubility and structural integrity in aqueous solutions. Its production adheres to stringent quality controls, including amino acid composition analysis (±10% deviation) and endotoxin levels ≤50 EU/mg .

Structural and Functional Comparison

Amyloid-β (Aβ) Peptides
  • Sequence : Aβ peptides (e.g., Aβ₄₀, Aβ₄₂) are derived from amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases . In contrast, the Bri peptide is processed independently of secretases, reflecting distinct proteolytic pathways .
  • Aggregation Propensity : Aβ peptides form β-sheet-rich fibrils central to Alzheimer’s disease (AD) pathology. The Bri peptide’s aggregation behavior is less characterized but shares hydrophobicity-driven self-assembly traits common to amyloidogenic peptides .
Amyloid β-Protein (33-40)
  • Sequence : Cys-Gly-His-Gly-Asn-Lys-Ser-Amyloid β-Protein (33-40) (CAS: 1802078-22-3) .
  • Key Differences : The Bri peptide lacks the His-Gly-Asn-Lys motif, which in Aβ(33-40) contributes to metal-ion binding and redox activity. This distinction may reduce Bri’s involvement in oxidative stress pathways compared to Aβ .
FE65/X11 Protein Family
  • Role in APP Processing: FE65 and X11 interact with APP’s cytoplasmic domain, modulating its trafficking and cleavage. Unlike APP-derived peptides, the Bri peptide lacks known interaction domains for these adaptor proteins, suggesting divergent regulatory mechanisms .

Biochemical Properties

Parameter Amyloid Bri (89-106) Aβ₄₀ FE65/X11-Binding Peptides
Molecular Weight 1993.27 g/mol 4329.8 g/mol ~10–15 kDa
Aggregation Kinetics Moderate Rapid Non-amyloidogenic
Secretase Dependence No Yes (BACE1/γ) N/A
Pathological Role Under investigation Alzheimer’s disease APP processing regulation
References

Research Findings

  • Aβ Peptides : Well-documented in synaptic toxicity, with Aβ₄₂ showing stronger aggregation than Aβ₄₀ .

Biological Activity

The compound Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is a significant peptide related to the pathogenesis of Familial British Dementia (FBD), a rare form of hereditary dementia characterized by amyloid deposits in the brain. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its structural properties, mechanisms of action, and implications in neurodegenerative diseases.

Structural Characteristics

This compound is derived from the BRI protein, which plays a crucial role in the formation of amyloid plaques associated with FBD. The sequence of this peptide includes specific amino acids that contribute to its aggregation properties and biological functions.

Property Details
Amino Acid Sequence [Sequence details not provided]
Molecular Weight Approx. 2000 Da
Source Derived from BRI protein
Modification Trifluoroacetate form

The biological activity of this compound primarily involves its interaction with neuronal cells and its role in amyloid formation. Research indicates that this peptide can influence cellular pathways related to amyloid precursor protein (APP) processing:

  • Cleavage by Secretases : Similar to other amyloid peptides, BRI can be cleaved by β-secretase and γ-secretase, leading to the production of amyloidogenic fragments.
  • Aggregation Properties : The peptide exhibits a propensity to form fibrillar structures, which are characteristic of amyloid plaques found in various neurodegenerative diseases.
  • Neurotoxicity : Aggregated forms of BRI have been shown to induce cytotoxic effects in neuronal cultures, suggesting a direct link between its accumulation and neuronal death.

Case Studies and Research Findings

Several studies have explored the implications of Amyloid Bri Protein Precursor277 (89-106) in neurodegenerative conditions:

  • Study on FBD Patients : A study investigated the expression of normal BRI in postmortem brain tissues from non-FBD cases. It was found that BRI is predominantly localized in pyramidal neurons and Purkinje cells, indicating its potential role in synaptic function and integrity .
  • Immunohistochemical Analysis : Immunoblotting techniques revealed that BRI is detected as fine granules within neuronal cytoplasm, particularly in regions affected by amyloid deposits. This suggests that BRI may play a role in the pathological processes leading to FBD .
  • Interaction with Other Proteins : Research indicates that BRI interacts with other proteins involved in amyloid metabolism, potentially affecting the overall balance between neuroprotective and neurotoxic pathways .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

  • Aggregation Inducer : Promotes the formation of amyloid fibrils.
  • Neurotoxic Effects : Contributes to neuronal cell death.
  • Potential Biomarker : May serve as a marker for early detection of FBD and related conditions.

Q & A

Basic: What are the structural characteristics of Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate, and how do they influence experimental design?

Answer:
The peptide sequence is H-Cys-Gly-Ile-Lys-Tyr-Ile-Lys-Asp-Asp-Val-Ile-Leu-Asn-Glu-Pro-Ser-Ala-Asp-OH (molecular formula: C₈₇H₁₄₁N₂₁O₃₀S₁; MW: 1993.27) . The cysteine residue at the N-terminus suggests potential disulfide bond formation, requiring reducing agents (e.g., DTT) in buffers to maintain solubility. The trifluoroacetate (TFA) counterion, commonly used in peptide synthesis, may interfere with NMR or mass spectrometry due to its strong ion-pairing properties . Researchers should employ desalting techniques (e.g., reverse-phase HPLC with formic acid gradients) to remove TFA prior to structural analyses .

Basic: How should researchers handle trifluoroacetate (TFA) interference in biochemical assays involving this peptide?

Answer:
TFA can alter protein-protein interaction assays by disrupting ionic interactions. To mitigate:

  • Use anion-exchange chromatography to replace TFA with acetate or chloride ions .
  • For cell-based studies, ensure TFA concentrations are <0.01% (v/v) to avoid cytotoxicity .
  • In NMR, TFA signals (δ ~1.2 ppm in ¹H NMR) can obscure peptide peaks; lyophilize the peptide and reconstitute in deuterated TFA-free buffers .

Basic: What are the standard methods for quantifying Amyloid Bri Protein Precursor277 (89-106) in biological samples?

Answer:

  • ELISA : Use antibodies targeting the C-terminal epitope (e.g., residues 104-106: Ser-Ala-Asp). Cross-reactivity with endogenous APP fragments must be ruled out via Western blot validation .
  • Mass Spectrometry : Employ LC-MS/MS with multiple reaction monitoring (MRM) for the peptide’s unique ions (e.g., m/z 664.7 for the triply charged ion). Isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled lysine) improve quantification accuracy .

Advanced: How does the TFA salt form influence amyloid aggregation kinetics in vitro?

Answer:
TFA can accelerate aggregation by lowering the solution pH, promoting β-sheet formation. To study aggregation mechanisms:

  • Use circular dichroism (CD) to monitor secondary structure transitions under varying pH (4.0–7.4) and ionic strength .
  • Compare aggregation rates of TFA-bound vs. TFA-free peptide (e.g., via thioflavin T assays). Note that TFA removal may require dialysis against 10 mM HCl to prevent precipitation .

Advanced: What experimental strategies address contradictions in reported BACE1 cleavage efficiency on this peptide?

Answer:
Discrepancies may arise from differences in:

  • Enzyme source : Recombinant BACE1 vs. cell lysates (the latter contains inhibitors like TIMP-3). Use purified BACE1 with activity validated via fluorogenic substrates (e.g., MCA-EVNLDAEFK-Dnp) .
  • Substrate conformation : Aggregated peptides resist proteolysis. Pre-treat the peptide with 6 M guanidine HCl, then refold via rapid dilution into assay buffer .
  • TFA interference : As above, replace TFA with acetate to avoid enzyme inhibition .

Advanced: How can switch-peptide methodologies elucidate early conformational changes in this peptide’s misfolding?

Answer:
Switch-peptides allow controlled activation of folding via enzyme-triggered N,O-acyl migrations :

  • Design a precursor with a “switch” domain (e.g., propargyloxycarbonyl group) blocking the amyloidogenic region.
  • Add trigger enzymes (e.g., trypsin) to initiate folding. Monitor real-time aggregation via time-lapse AFM or fluorescence anisotropy.
  • Compare kinetics with wild-type peptide to identify nucleation-critical residues (e.g., Ile³, Tyr⁵).

Advanced: How should researchers reconcile conflicting data on this peptide’s neurotoxicity in different neuronal models?

Answer:
Variability may stem from:

  • Cell type differences : Primary neurons vs. immortalized lines (e.g., SH-SY5Y). Use primary cortical neurons and normalize toxicity to Aβ₁–42 controls .
  • Peptide handling : Oxidative damage during storage (e.g., methionine oxidation). Store lyophilized peptide at -80°C under argon and confirm integrity via MALDI-TOF pre-experiment .
  • Assay endpoints : Combine MTT assays (metabolic activity) with caspase-3 activation assays (apoptosis) for comprehensive toxicity profiling .

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